2-(2,2-Dibromoethenyl)-5-nitrothiophene
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Overview
Description
2-(2,2-Dibromoethenyl)-5-nitrothiophene is an organic compound that belongs to the class of thiophenes Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This compound is characterized by the presence of a dibromoethenyl group and a nitro group attached to the thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2-Dibromoethenyl)-5-nitrothiophene typically involves the bromination of 5-nitrothiophene followed by the introduction of the dibromoethenyl group. One common method involves the reaction of 5-nitrothiophene with tetrabromomethane and triisopropyl phosphite in dichloromethane under an argon atmosphere. The reaction mixture is cooled to maintain a low temperature, and the product is purified through various extraction and washing steps .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(2,2-Dibromoethenyl)-5-nitrothiophene undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The dibromoethenyl group can participate in substitution reactions, where one or both bromine atoms are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the bromine atoms under appropriate conditions.
Major Products Formed
Oxidation: Formation of higher oxidation state compounds.
Reduction: Formation of 2-(2,2-Dibromoethenyl)-5-aminothiophene.
Substitution: Formation of various substituted thiophenes depending on the nucleophile used.
Scientific Research Applications
2-(2,2-Dibromoethenyl)-5-nitrothiophene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of advanced materials, including polymers and electronic devices.
Mechanism of Action
The mechanism of action of 2-(2,2-Dibromoethenyl)-5-nitrothiophene involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the dibromoethenyl group can undergo substitution reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Deltamethrin: A pyrethroid insecticide with a similar dibromoethenyl group.
3-(2,2-Dibromoethenyl)-2,2-dimethylcyclopropane-1-carboxylic acid: Another compound with a dibromoethenyl group used in various chemical reactions.
Uniqueness
2-(2,2-Dibromoethenyl)-5-nitrothiophene is unique due to the combination of the nitro and dibromoethenyl groups on the thiophene ring
Properties
Molecular Formula |
C6H3Br2NO2S |
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Molecular Weight |
312.97 g/mol |
IUPAC Name |
2-(2,2-dibromoethenyl)-5-nitrothiophene |
InChI |
InChI=1S/C6H3Br2NO2S/c7-5(8)3-4-1-2-6(12-4)9(10)11/h1-3H |
InChI Key |
FTYXQWVNPSQQND-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC(=C1)[N+](=O)[O-])C=C(Br)Br |
Origin of Product |
United States |
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